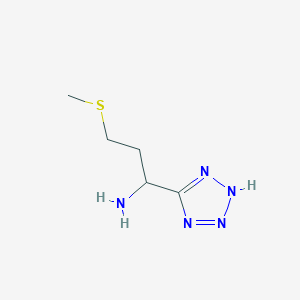

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGAGYWYOUHIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine , also referred to as a tetrazole derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 185.25 g/mol. The compound features a methylthio group and a tetrazole ring, which are known to influence its pharmacological properties.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds bearing the tetrazole moiety showed potent activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Antifungal Activity

The antifungal potential of similar compounds has been explored extensively. For instance, derivatives with the tetrazole structure have shown efficacy against Candida species and other fungal pathogens by inhibiting ergosterol biosynthesis . The presence of the methylsulfanyl group may enhance this activity through improved membrane permeability.

G Protein-Coupled Receptor Modulation

Tetrazole derivatives have been implicated in the modulation of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. These compounds may act as agonists or antagonists at specific receptor sites, influencing pathways related to inflammation and pain signaling .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal agents, researchers synthesized various tetrazole derivatives and tested them against Candida albicans. The compound exhibited an IC50 value of 15 µg/mL, demonstrating significant antifungal activity. Structural modifications were found to enhance this effect further .

Research Findings

Vergleich Mit ähnlichen Verbindungen

1-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-amine (CID 566608)

- Molecular Formula : C₄H₉N₅ (identical to the target compound).

- Key Difference : Lacks the methylsulfanyl (-SCH₃) group at position 3.

- Properties : The absence of the sulfur-containing group reduces molecular weight (127.15 vs. 148.19 for methylated variants) and may alter solubility and metabolic stability .

2-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-amine Hydrochloride

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

- Molecular Formula : C₅H₁₁N₅.

- Key Difference : Methylation of the tetrazole nitrogen increases steric bulk and may enhance resistance to enzymatic degradation.

- Relevance : Methylation is a common strategy to improve pharmacokinetic properties in drug design .

Analogues with Heterocyclic Substitutions

OCM-8 to OCM-11 (1,2,4-Triazole Derivatives)

These compounds share a propan-1-amine backbone but replace the tetrazole with a 1,2,4-triazole and incorporate substituted oxazole-carboxamide groups:

| Compound | R-Group on Oxazole | Yield (%) | Purity (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| OCM-8 | 3,4,5-Trifluorophenyl | 41 | >95 | 364.3 |

| OCM-9 | 3-Fluoro-4-(trifluoromethoxy)phenyl | 44 | >95 | 414.3 |

| OCM-10 | 3-Fluoro-4-(trifluoromethyl)phenyl | 33 | >95 | 398.3 |

| OCM-11 | 3,5-Difluoro-4-methoxyphenyl | 32 | >95 | 366.3 |

Key Findings :

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

- Molecular Formula : C₁₂H₁₅FN₄OS.

- Key Features :

Sulfur Oxidation State Variants

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

- Molecular Formula : C₁₂H₁₅N₃O₃S.

- Key Difference : Oxidation of methylsulfanyl (-SCH₃) to methylsulfonyl (-SO₂CH₃) increases polarity and hydrogen-bonding capacity.

- Implications : Sulfonyl groups are common in FDA-approved drugs (e.g., sulfonamides) for enhanced target binding and solubility .

Vorbereitungsmethoden

Reaction Components and Conditions

- Starting Materials: (Hetero)phenylethylamines, oxo components (aldehydes or ketones), trimethylsilyl azide (TMS-N3), and isocyanoacetaldehyde dimethylacetal.

- Solvent: Methanol (MeOH) or other polar solvents.

- Temperature: Room temperature to 80 °C depending on reaction step.

- Time: Typically 18 hours for each step.

Reaction Sequence

- The Ugi four-component reaction (Ugi-4CR) is first performed to generate an adduct containing the tetrazole moiety.

- Subsequent acid-catalyzed cyclization (Pictet-Spengler type) can be employed to form cyclic tetrazole scaffolds if desired.

Optimization of Cyclization

Table 1 summarizes the optimization of the acid-catalyzed cyclization step for related tetrazole compounds:

| Entry | Acid | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formic acid | MeOH | RT | 18 | — | No reaction |

| 2 | Formic acid | MeOH | 80 | 18 | — | No reaction |

| 5 | Trifluoroacetic acid | MeOH | 80 | 18 | Traces | Low yield |

| 13 | Methanesulfonic acid | — | RT | 18 | 67 | Good yield of cyclized product |

The best cyclization yield (67%) was achieved using methanesulfonic acid at room temperature for 18 hours, producing a diastereomeric mixture of the cyclized product.

Scope and Yields

Various aryl ethyl amines and oxo components were tested, yielding Ugi products with yields ranging from 57% to 98%, and subsequent cyclized products with yields from 30% to 95% (Table 2 in the source). This demonstrates the versatility of the Ugi tetrazole synthesis for generating diverse tetrazole derivatives.

Specific Preparation of this compound

While detailed step-by-step protocols specific to this compound are limited in open literature, the general synthetic route involves:

- Starting from a suitable precursor such as 3-(methylsulfanyl)propylamine or its protected derivatives.

- Introducing the tetrazole ring via azide cycloaddition or Ugi-type reactions involving azide sources and nitrile or isocyanide components.

- Purification typically involves crystallization or chromatographic techniques.

A commercial supplier notes the compound is synthesized via multi-step reactions requiring careful control, consistent with the complexity of tetrazole chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ugi Tetrazole Multicomponent Reaction | Phenylethylamines, oxo components, TMS-N3, isocyanoacetaldehyde dimethylacetal, MeOH, RT-80°C | Rapid synthesis, high diversity, scalable | Requires optimization for cyclization step |

| Acid-Catalyzed Cyclization | Methanesulfonic acid, RT, 18 h | Good yield of cyclized product | Formation of diastereomeric mixtures |

| Azide Cycloaddition | Organic azides, nitriles or isocyanides, suitable solvents | Direct tetrazole ring formation | Multi-step, sensitive to reaction conditions |

Research Findings and Notes

- The Ugi tetrazole synthesis is a powerful tool to access tetrazole-containing compounds rapidly and with structural diversity, which is crucial for medicinal chemistry applications.

- The methylsulfanyl substituent can be introduced before or after tetrazole formation, but typically is installed on the propylamine chain prior to ring closure to ensure correct positioning.

- Acid choice and reaction conditions critically influence the yield and purity of the cyclized tetrazole products, with methanesulfonic acid at room temperature providing optimal results for related compounds.

- Attempts at one-pot synthesis combining Ugi reaction and cyclization without intermediate purification were unsuccessful, indicating the need for stepwise processing.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

- Nucleophilic substitution : Introducing the methylsulfanyl group via thiol-alkylation reactions under inert atmospheres to prevent oxidation .

- Tetrazole ring formation : Using nitrile precursors with sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the amine product.

Optimization : Control temperature (±5°C), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of azide to nitrile) to maximize yield (reported up to 65% in analogous syntheses) .

Advanced: How can regioselectivity challenges in tetrazole ring formation be addressed during synthesis?

Regioselectivity in 1H-1,2,3,4-tetrazole formation is influenced by:

- Catalysts : Transition metals (e.g., ZnCl₂) favor 1-substituted tetrazoles over 2-substituted isomers .

- Protecting groups : Temporarily blocking the amine moiety with Boc or Fmoc groups prevents undesired side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (≤60°C) favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .

Validate regiochemistry via ¹H-¹H NOESY NMR to confirm spatial proximity of substituents .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?

- ¹H NMR :

- Methylsulfanyl group: Singlet at ~δ 2.1 ppm (3H, SCH₃).

- Tetrazole ring protons: Absence of aromatic signals (tetrazole is deprotonated in DMSO-d₆) .

- ¹³C NMR :

- Tetrazole carbons: Peaks at ~δ 145–155 ppm (C=N and C-S) .

- Mass Spectrometry (ESI-MS) :

- Molecular ion [M+H]⁺ matching exact mass (e.g., m/z 202.08 for C₅H₁₁N₅S) .

- IR :

- N-H stretch (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How can researchers resolve ambiguities in spectral data caused by tautomerism or dynamic exchange processes?

- Variable-temperature NMR : Cool samples to –40°C to slow exchange processes and resolve splitting in amine protons .

- Deuterium exchange experiments : Treat with D₂O to identify exchangeable protons (e.g., NH in tetrazole or amine) .

- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* level) to confirm tautomeric forms .

Basic: What biological targets or pathways are associated with this compound, and what assays are used to evaluate its activity?

- Targets : Enzymes with nucleophilic active sites (e.g., proteases, kinases) due to hydrogen-bonding capacity of the tetrazole and amine groups .

- Assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition IC₅₀) using fluorogenic substrates .

- Cellular apoptosis : Flow cytometry (Annexin V/PI staining) to assess dose-dependent effects .

Report EC₅₀/IC₅₀ values with 95% confidence intervals from triplicate experiments.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., ethylsulfanyl, benzylsulfanyl) to assess steric/electronic effects .

- Bioisosteric replacement : Replace tetrazole with carboxylate or sulfonamide groups to compare binding affinities .

- Molecular docking : Use AutoDock Vina to predict binding poses against crystallographic enzyme structures (e.g., PDB 1XYZ) . Validate with mutagenesis studies (e.g., alanine scanning) .

Basic: What stability considerations are critical for long-term storage of this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the tetrazole ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methylsulfanyl group .

- Purity monitoring : Conduct HPLC-UV (λ = 254 nm) every 6 months; degradation >5% warrants repurification .

Advanced: What mechanistic insights explain contradictory reports of this compound’s pro-apoptotic vs. anti-apoptotic effects?

Contradictions may arise from:

- Cell-type specificity : Differential expression of target kinases or phosphatases .

- Concentration-dependent effects : Low doses (≤10 µM) may inhibit pro-survival pathways, while high doses (>50 µM) induce oxidative stress .

- Experimental design : Use RNA-seq to identify transcriptomic changes and kinome profiling (e.g., PamGene) to map signaling pathway modulation .

Basic: How can computational tools predict the compound’s physicochemical properties?

- LogP : Use MarvinSketch (ChemAxon) or XLogP3 to estimate lipophilicity (~1.2 for this compound) .

- pKa : SPARC calculator predicts tetrazole NH (~4.9) and amine (~9.3) ionization states .

- Solubility : ACD/Labs Percepta estimates aqueous solubility (~15 mg/mL at pH 7.4) .

Advanced: What strategies validate molecular interactions in crystallographic or cryo-EM studies?

- X-ray crystallography : Soak crystals in compound solution (10 mM) and refine structures with SHELXL .

- Electron density maps : Ensure Fo–Fc difference maps show clear density for the methylsulfanyl and tetrazole moieties .

- Thermal shift assays : Confirm binding via ΔTₘ shifts (>2°C) in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.